4-Amino-D,L-benzylsuccinic Acid
Overview
Description
4-Amino-D,L-benzylsuccinic Acid is an organic compound with the molecular formula C11H13NO4. It is known for its role as a potent competitive inhibitor of carboxypeptidase enzymes, making it valuable in biochemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobenzylsuccinic acid typically involves the reaction of benzylamine with succinic acid. The process can be carried out under various conditions, including the use of catalysts and specific temperature controls to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-aminobenzylsuccinic acid may involve large-scale reactions in reactors equipped with air condensers. The use of concentrated sulfuric acid as a reagent is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-D,L-benzylsuccinic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted benzylsuccinic acids .
Scientific Research Applications
4-Amino-D,L-benzylsuccinic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-aminobenzylsuccinic acid exerts its effects involves its binding to the active site of carboxypeptidase enzymes. This binding inhibits the enzyme’s activity by preventing the substrate from accessing the active site. The molecular targets include carboxypeptidases A and B, and the pathways involved are related to proteolytic enzyme inhibition .
Comparison with Similar Compounds
- 4-Aminobenzenesulfonic acid
- 4-Aminocinnamic acid
- 4-Aminosalicylic acid
Comparison: 4-Amino-D,L-benzylsuccinic Acid is unique due to its specific inhibitory effects on carboxypeptidase enzymes and its stability under various conditions. Unlike 4-aminobenzenesulfonic acid, which is primarily used in dye production, 4-aminobenzylsuccinic acid has broader applications in biochemical research. Compared to 4-aminocinnamic acid, which is used for its antibacterial properties, 4-aminobenzylsuccinic acid’s primary role is in enzyme inhibition. 4-Aminosalicylic acid, on the other hand, is mainly used in the treatment of tuberculosis, highlighting the diverse applications of these similar compounds .
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYHPQQWPDLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977010 | |
Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-53-2, 75043-31-1 | |
Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61445-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(4-aminophenyl)methyl]butanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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